molecular formula C16H15ClO2 B609884 1-[(E)-2-(4-chlorophenyl)ethenyl]-3,5-dimethoxybenzene CAS No. 1032508-03-4

1-[(E)-2-(4-chlorophenyl)ethenyl]-3,5-dimethoxybenzene

Cat. No. B609884
M. Wt: 274.744
InChI Key: VPHHOTWBLKKBBT-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PDM 11 is a derivative of the antioxidant trans-resveratrol that is inactive in vitro in assays of resveratrol activity. It does not activate quinone reductase 1, inhibit quinone reductase 2, or affect nitric oxide production or quenching of free radicals. It does not interact with estrogen receptors or affect the activity of COX-1 and COX-2. PDM 11 does not affect proliferation of K562, HT-29, and HepG2 cells.
PDM-11 is a derivative of the antioxidant trans-resveratrol. PDM-11 does not activate quinone reductase, inhibit quinone reductase, or affect nitric oxide production or quenching of free radicals. PDM 11 does not affect proliferation of K562, HT-29, and HepG2 cells.

Scientific Research Applications

Electrochemistry and Spectroelectrochemistry

The electrochemistry and spectroelectrochemistry of a novel selenophene-based monomer related to “1-[(E)-2-(4-chlorophenyl)ethenyl]-3,5-dimethoxybenzene” have been explored, providing insights into the electronic properties and potential applications in electronic devices (Data et al., 2012).

Hydrogen Bonds and Molecular Networks

A study on E,E-1,4-Bis[2-(2,4,6-trimethoxyphenyl)ethenyl]-2,3,5,6-tetramethoxybenzene, a compound structurally similar to “1-[(E)-2-(4-chlorophenyl)ethenyl]-3,5-dimethoxybenzene”, reveals a complex packing consisting of CH···n(O) hydrogen bonds and −OCH3−π interactions. The study provides a deep understanding of the packing schemes of methoxy-substituted distyrylbenzenes, which are crucial for designing materials with specific optical or electronic properties (Velde et al., 2006).

Antioxidant Activity

The compound “1-[(E)-2-(4-chlorophenyl)ethenyl]-3,5-dimethoxybenzene” shares structural similarities with stilbenes that have been shown to possess potent antioxidative activity. For instance, 4-[2-(3,5-Dimethoxyphenyl)ethenyl]-1,2-benzenediol, a stilbene derivative, demonstrated significant antioxidative properties in various assays, indicating potential applications in health and medicine (Venkateswarlu et al., 2003).

properties

IUPAC Name

1-[(E)-2-(4-chlorophenyl)ethenyl]-3,5-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO2/c1-18-15-9-13(10-16(11-15)19-2)4-3-12-5-7-14(17)8-6-12/h3-11H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPHHOTWBLKKBBT-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C=CC2=CC=C(C=C2)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)/C=C/C2=CC=C(C=C2)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(E)-2-(4-chlorophenyl)ethenyl]-3,5-dimethoxybenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(E)-2-(4-chlorophenyl)ethenyl]-3,5-dimethoxybenzene
Reactant of Route 2
Reactant of Route 2
1-[(E)-2-(4-chlorophenyl)ethenyl]-3,5-dimethoxybenzene
Reactant of Route 3
Reactant of Route 3
1-[(E)-2-(4-chlorophenyl)ethenyl]-3,5-dimethoxybenzene
Reactant of Route 4
Reactant of Route 4
1-[(E)-2-(4-chlorophenyl)ethenyl]-3,5-dimethoxybenzene
Reactant of Route 5
Reactant of Route 5
1-[(E)-2-(4-chlorophenyl)ethenyl]-3,5-dimethoxybenzene
Reactant of Route 6
Reactant of Route 6
1-[(E)-2-(4-chlorophenyl)ethenyl]-3,5-dimethoxybenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.